4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide
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Description
4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C20H17ClN2OS3 and its molecular weight is 433. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Properties
Research into similar compounds has focused on their synthesis and biological properties, particularly as antimicrobial agents and in drug design targeting specific biological activities. For instance, the synthesis and characterization of derivatives have been explored for antimicrobial evaluation, demonstrating moderate to high activity against various bacteria and fungi, underscoring their potential in therapeutic applications (Kubba & Rahim, 2018). Additionally, studies have investigated the structural aspects and synthesis techniques, aiming to optimize yields and explore the chemical properties of such compounds, indicating a broad interest in harnessing their biological activities for medical and scientific purposes (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer Potential
The exploration of thiazole and thiadiazole derivatives, incorporating similar structural motifs, has shown significant anticancer activities. Research into novel pharmacophores containing the thiazole moiety has highlighted the potential of these compounds as potent anticancer agents, with specific derivatives demonstrating promising in vitro results against cancer cell lines (Gomha et al., 2017). This suggests that compounds with similar structural frameworks could be valuable in developing new anticancer therapies.
Enzyme Inhibition
Further studies have focused on the enzyme inhibition capabilities of indole-based hybrid scaffolds incorporating similar structural elements. These compounds have been identified as potent inhibitors of specific enzymes, with competitive inhibition observed in some cases. The synthesis and evaluation of these scaffolds have provided insights into their potential therapeutic applications, including their use in drug design programs aimed at targeting enzyme-related diseases (Nazir et al., 2018).
Antiviral Activities
Additionally, the antiviral properties of derivatives have been explored, with certain compounds showing efficacy against tobacco mosaic virus, indicating the potential of these chemical frameworks in developing antiviral agents (Chen et al., 2010). This line of research highlights the versatility of such compounds in addressing a range of biological targets and diseases.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS3/c21-13-7-9-14(10-8-13)25-11-3-6-18(24)22-20-23-19-15-4-1-2-5-16(15)26-12-17(19)27-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMJGMZJAHBCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCCSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.